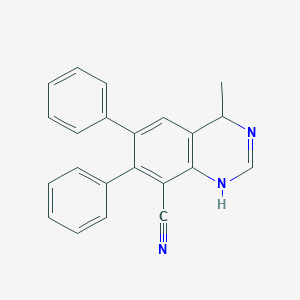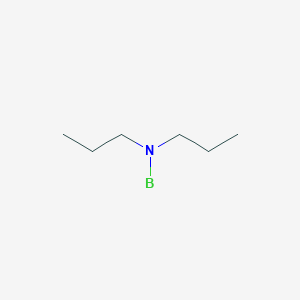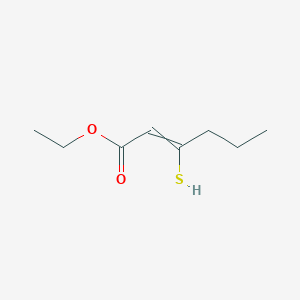![molecular formula C10H16O2 B14388855 9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene CAS No. 88441-96-7](/img/structure/B14388855.png)
9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene is a spiro compound characterized by a unique structure where a spiro carbon connects two rings, one of which is a dioxane ring. This compound is part of a broader class of spiro compounds known for their intriguing conformational and configurational properties .
Preparation Methods
The synthesis of 9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene involves several steps. One common method includes the acetalization of appropriate precursors followed by cyclization reactions. The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure the formation of the desired spiro structure . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Chemical Reactions Analysis
9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
This compound has several applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, derivatives of this compound are studied for their potential therapeutic properties. Industrially, it is used in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism by which 9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene exerts its effects involves interactions with specific molecular targets. These interactions often lead to changes in the conformation of the compound, which can influence its reactivity and the pathways it engages in. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene can be compared to other spiro compounds such as 7,9,11-Trimethyl-2,4-dioxaspiro[5.5]undec-8-ene and 3,3,9-Trimethyl-2,4-dioxaspiro[5.5]undec-8-ene-1,5-dione. These compounds share similar structural features but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific methyl substitution, which can influence its reactivity and applications .
Properties
CAS No. |
88441-96-7 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
9-methyl-1,5-dioxaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C10H16O2/c1-9-3-5-10(6-4-9)11-7-2-8-12-10/h3H,2,4-8H2,1H3 |
InChI Key |
KPHURJFAGOMILI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2(CC1)OCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Methanesulfinyl)phenyl]propan-2-one](/img/structure/B14388790.png)
![2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14388792.png)
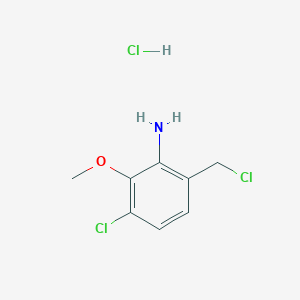

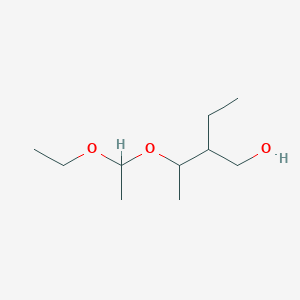
![2-[(Hexadec-10-yn-1-yl)oxy]oxane](/img/structure/B14388814.png)
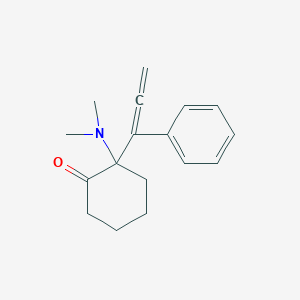
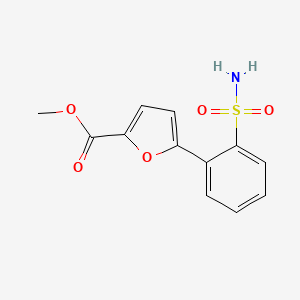
![N-{4-[(Hexyloxy)imino]-2-methylpentan-2-YL}prop-2-enamide](/img/structure/B14388831.png)
